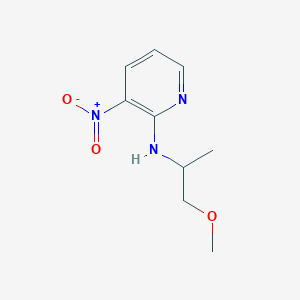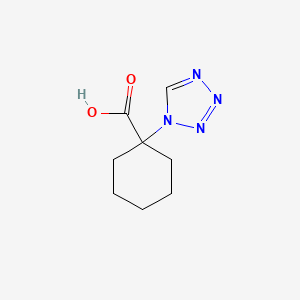
Acide 1-(1H-tétrazol-1-yl)cyclohexanecarboxylique
Vue d'ensemble
Description
1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid, also known as TCHCA, is a heterocyclic carboxylic acid. It has a molecular weight of 196.21 g/mol . The IUPAC name for this compound is 1-(1H-tetraazol-1-yl)cyclohexanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid is 1S/C8H12N4O2/c13-7(14)8(4-2-1-3-5-8)12-6-9-10-11-12/h6H,1-5H2,(H,13,14) .Physical and Chemical Properties Analysis
1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid is a powder at room temperature . It has a melting point of 177-180°C .Applications De Recherche Scientifique
Chimie Médicinale
Les dérivés tétrazoles, y compris « l’acide 1-(1H-tétrazol-1-yl)cyclohexanecarboxylique », sont connus pour leurs propriétés médicinales. Ils ont été utilisés dans la synthèse de composés présentant des activités antifongiques, antimicrobiennes, antivirales et anticancéreuses . Ces composés peuvent agir comme bioisostères pour les acides carboxyliques en raison de leurs valeurs de pKa similaires, ce qui les rend adaptés à la conception de médicaments .
Chimie Agricole
En agriculture, les tétrazoles servent de précurseurs pour des composés ayant un potentiel d’utilisation comme régulateurs de croissance ou pesticides . Le motif structural du tétrazole pourrait être utilisé dans la conception de nouveaux produits agrochimiques.
Science des Matériaux
Les propriétés uniques des tétrazoles les rendent adaptés à la création de matériaux présentant des caractéristiques spéciales, telles que des matériaux à haute densité énergétique pour diverses applications industrielles .
Explosifs
En raison de leur forte teneur en azote, les tétrazoles sont utilisés dans le développement de matériaux énergétiques et d’explosifs. Ils contribuent à la stabilité et aux performances de ces matériaux .
Photographie et Imagerie Photo
Les tétrazoles ont des applications en photographie et en imagerie photo en raison de leurs propriétés photosensibles, qui pourraient également être explorées avec « l’this compound » .
Science de l’Environnement
Les dérivés tétrazoles peuvent être synthétisés à l’aide d’approches écologiques, ce qui est important pour la durabilité environnementale. Ils offrent une voie pour développer des protocoles de chimie verte .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Mécanisme D'action
Target of Action
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . They are used as isosteric substituents of various functional groups in the development of biologically active substances .
Mode of Action
Tetrazoles, in general, are known to interact with their targets by mimicking the carboxylic acid functional group . This allows them to bind to the same receptors and exert similar biological effects as the corresponding carboxylic acids .
Biochemical Pathways
Given that tetrazoles are often used as replacements for carboxylic acids, it can be inferred that they may affect similar biochemical pathways as the corresponding carboxylic acids .
Pharmacokinetics
Tetrazoles are known to be resistant to biological degradation, which suggests they may have favorable pharmacokinetic properties .
Result of Action
Tetrazoles are known to exhibit potential biological activity due to their ability to mimic the carboxylic acid functional group .
Action Environment
Given that tetrazoles are resistant to biological degradation, it can be inferred that they may be stable under a variety of environmental conditions .
Analyse Biochimique
Biochemical Properties
1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid plays a significant role in biochemical reactions, primarily due to its stability and resistance to metabolic degradation . It interacts with various enzymes and proteins, often mimicking the behavior of carboxylic acids. For instance, it can bind to enzyme active sites, inhibiting or modifying their activity. This compound has been shown to interact with transferase enzymes, forming activated species that undergo conjugation transformations . These interactions are crucial for its application in drug design and development.
Cellular Effects
The effects of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can act as a biomimic of carboxylic acids, thereby affecting the activity of various signaling molecules and transcription factors . Studies have shown that it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding its mechanism of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid can change over time. This compound is known for its stability, which allows it to maintain its activity over extended periods . It can undergo degradation under certain conditions, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that it can have sustained effects on cellular processes, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
1-(1H-Tetrazol-1-yl)cyclohexanecarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization It can affect metabolic flux and alter the levels of metabolites, thereby influencing overall cellular metabolism
Transport and Distribution
Within cells and tissues, 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are critical for its bioavailability and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific organelles . This localization can affect its activity and function, influencing its interactions with biomolecules and its overall biochemical effects. Understanding its subcellular distribution is essential for optimizing its use in research and therapeutic applications.
Propriétés
IUPAC Name |
1-(tetrazol-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c13-7(14)8(4-2-1-3-5-8)12-6-9-10-11-12/h6H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMRVJLGPHYGDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206122-86-2 | |
| Record name | 1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



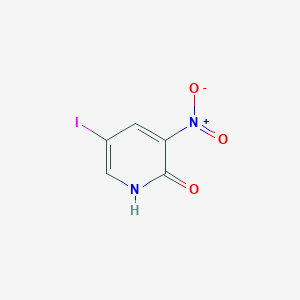

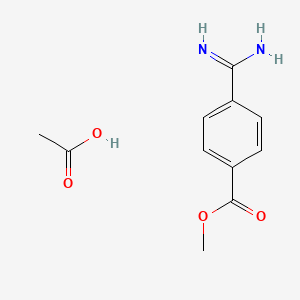

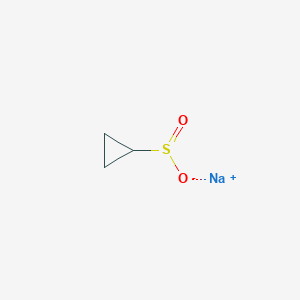





![1-{3-[(tert-butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1388365.png)

